molecular formula C17H19NO5 B5390389 Dimethyl 4-(4-ethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate CAS No. 6368-52-1

Dimethyl 4-(4-ethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B5390389
CAS No.: 6368-52-1
M. Wt: 317.34 g/mol
InChI Key: LSHZZZXMBXJLKJ-UHFFFAOYSA-N
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Description

Dimethyl 4-(4-ethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a chemical compound that belongs to the dihydropyridine class. This compound is known for its potential applications in various fields, including medicinal chemistry and material science. It is characterized by its unique structure, which includes a dihydropyridine ring substituted with ethoxyphenyl and dimethyl ester groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 4-(4-ethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde (such as 4-ethoxybenzaldehyde), a β-ketoester (such as methyl acetoacetate), and ammonia or an ammonium salt under reflux conditions. The reaction is usually carried out in an ethanol solvent, and the product is obtained after purification through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. The use of catalysts and automated systems can further streamline the production .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4-(4-ethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dimethyl 4-(4-ethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Dimethyl 4-(4-ethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with calcium channels. It acts as a calcium channel blocker, inhibiting the influx of calcium ions into cells. This action can lead to various physiological effects, such as vasodilation and reduced blood pressure. The molecular targets include L-type calcium channels, and the pathways involved are related to calcium signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 4-(4-ethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

dimethyl 4-(4-ethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5/c1-4-23-12-7-5-11(6-8-12)15-13(16(19)21-2)9-18-10-14(15)17(20)22-3/h5-10,15,18H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSHZZZXMBXJLKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(=CNC=C2C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20345804
Record name ST052232
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20345804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6368-52-1
Record name ST052232
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20345804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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